

SU5408: A Comparative Analysis of Potency Against Commercial VEGFR2 Inhibitors

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Compound of Interest

Compound Name: SU5408

Cat. No.: B8054776

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In the landscape of cancer therapy, targeting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients, remains a cornerstone of drug development. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of this process, making it a prime target for inhibitory compounds. This guide provides a comparative analysis of **SU5408**'s potency against other commercially available VEGFR2 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Potency Comparison of VEGFR2 Inhibitors

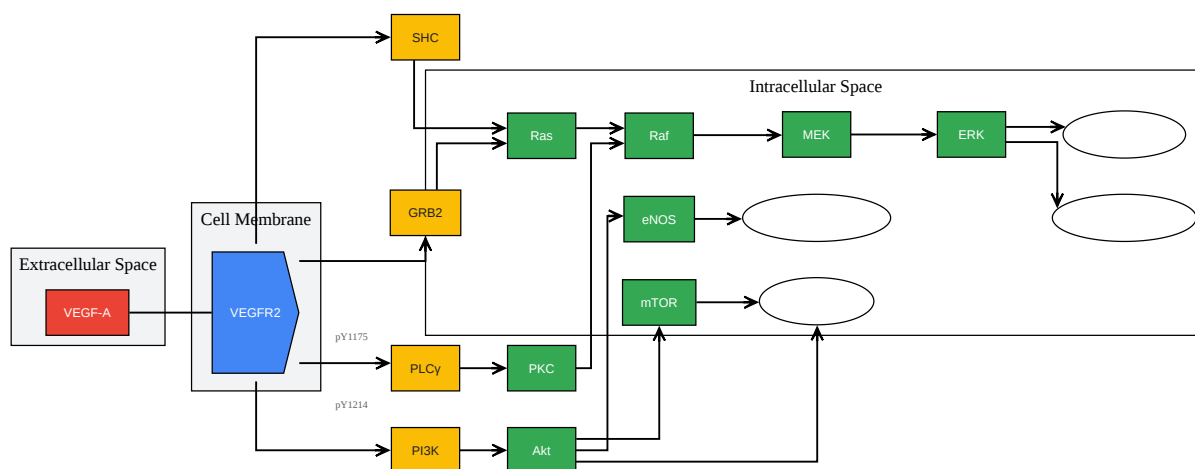
SU5408 is a potent and selective inhibitor of VEGFR2 with a reported half-maximal inhibitory concentration (IC₅₀) of 70 nM.^{[1][2][3][4]} To contextualize its efficacy, the following table summarizes the IC₅₀ values of **SU5408** and a selection of other commercially available VEGFR2 inhibitors. Lower IC₅₀ values are indicative of higher potency.

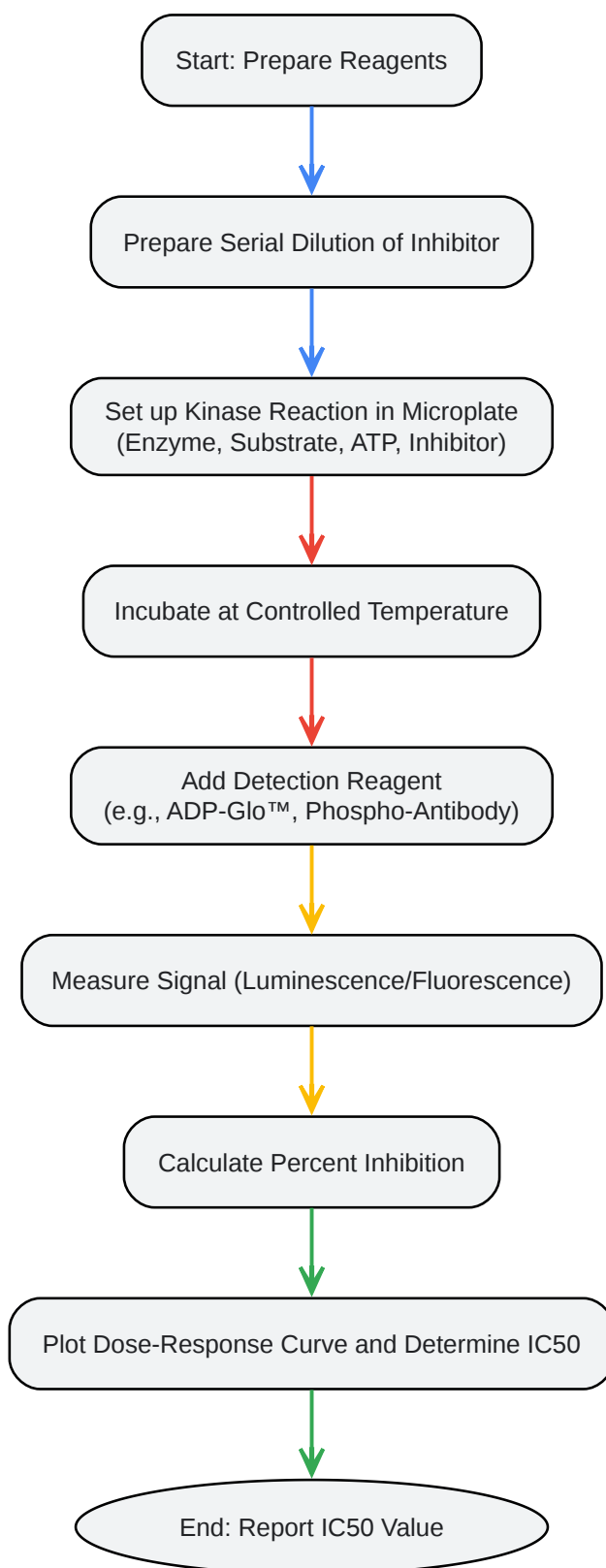
| Inhibitor | VEGFR2 IC50 (nM) | Other Notable Targets (IC50 in nM) |
|------------------------|------------------|---|
| SU5408 | 70[1][5] | Highly selective for VEGFR2[1] |
| Apatinib (Rivoceranib) | 1[5] | c-Ret (13), c-Kit (429), c-Src (530)[5] |
| Axitinib | 0.2[5] | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) [5] |
| Cabozantinib (XL184) | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), VEGFR1 (12), FLT3 (11.3), FLT4 (6), AXL (7), TIE2 (14.3) |
| Lenvatinib | 4.6 | FGFR1 (22), FGFR2 (46), FGFR3 (22), FGFR4 (100), PDGFRα (41), PDGFRβ (51), c-Kit (75), RET (86) |
| Regorafenib | 4.2 (murine)[5] | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[5] |
| Sorafenib | 90 | B-Raf (22), c-Raf (6), VEGFR3 (20), PDGFRβ (57), FLT3 (58), c-Kit (68) |
| Sunitinib | 80[5] | PDGFRβ (2), c-Kit, FLT3, CSF1R, RET[5] |
| Vandetanib | 40[5] | EGFR (500), VEGFR3 (110)[5] |

Note: IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes and is derived from various scientific sources.

VEGFR2 Signaling Pathway

VEGFR2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a cascade of intracellular signaling events. This activation leads to endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis. The major signaling pathways downstream of VEGFR2 include the PLC γ -PKC-MAPK and the PI3K-Akt pathways.[6][7]





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|COA [dcchemicals.com]
- 4. VEGFR2 kinase inhibitor I(SU-5408) – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
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